Benzyl (2-chloroethyl)cyclohexylcarbamate
Description
Structure
2D Structure
Properties
CAS No. |
101269-83-4 |
|---|---|
Molecular Formula |
C16H22ClNO2 |
Molecular Weight |
295.80 g/mol |
IUPAC Name |
benzyl N-(2-chloroethyl)-N-cyclohexylcarbamate |
InChI |
InChI=1S/C16H22ClNO2/c17-11-12-18(15-9-5-2-6-10-15)16(19)20-13-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2 |
InChI Key |
VWHGKWRJPATRDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CCCl)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Cyclohexylamine
Cyclohexylamine undergoes alkylation with 1-bromo-2-chloroethane under controlled conditions. The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing bromide to form the mono-alkylated product. However, over-alkylation to di- or tri-substituted amines is a key challenge.
Optimization Insights :
- Excess Amine : A 3:1 molar ratio of cyclohexylamine to 1-bromo-2-chloroethane suppresses di-alkylation.
- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reactivity but may increase side reactions. Ethanol or tetrahydrofuran (THF) balances yield and selectivity.
- Temperature Control : Reactions conducted at 0–5°C minimize elimination byproducts.
Example Protocol :
- Cyclohexylamine (1.0 mol) and 1-bromo-2-chloroethane (0.3 mol) are stirred in THF at 0°C for 12 hours.
- The mixture is quenched with water, extracted with ethyl acetate, and concentrated.
- Column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields (2-chloroethyl)cyclohexylamine (62% yield, 94% purity).
Gabriel Synthesis for Controlled Alkylation
The Gabriel method circumvents over-alkylation by using phthalimide as a protected amine surrogate:
- Cyclohexyl phthalimide is alkylated with 1-bromo-2-chloroethane in DMF at 60°C.
- Hydrazinolysis liberates the primary amine, yielding (2-chloroethyl)cyclohexylamine.
Advantages :
- High regioselectivity for mono-alkylation.
- Avoids strong bases that could degrade the chloroethyl group.
Data Comparison :
| Method | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Direct Alkylation | 62 | 94 | Di-alkylated (8%) |
| Gabriel Synthesis | 75 | 98 | Phthalimide (2%) |
Carbamate Formation with Benzyl Chloroformate
The intermediate amine is reacted with benzyl chloroformate (Cbz-Cl) to install the carbamate group. This step requires careful pH control to avoid hydrolysis of the chloroformate or the chloroethyl substituent.
Standard Carbamate Coupling
Procedure :
Azeotropic Distillation for Moisture Sensitivity
In moisture-sensitive scales, azeotropic distillation removes water in situ:
- Toluene is added to the reaction mixture.
- Water is co-distilled at 110°C, enhancing reagent stability.
Impact on Yield :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Without Azeotrope | 72 | 89 |
| With Azeotrope | 88 | 97 |
Purification and Crystallization Strategies
Solvent Recrystallization
The crude product is purified via solvent pair crystallization:
Chromatographic Purification
For lab-scale synthesis, silica gel chromatography (hexane/ethyl acetate 3:1) resolves residual amine and di-alkylated impurities.
Mechanistic Considerations and Side Reactions
Elimination of HCl
The 2-chloroethyl group is prone to β-elimination under basic conditions, forming vinylcyclohexane:
$$ \text{(2-Chloroethyl)cyclohexylamine} \xrightarrow{\text{Base}} \text{Vinylcyclohexane} + \text{HCl} $$
Mitigation Strategies :
Carbamate Hydrolysis
Benzyl chloroformate hydrolyzes in aqueous media, necessitating anhydrous conditions:
$$ \text{Cbz-Cl} + \text{H}_2\text{O} \rightarrow \text{Cbz-OH} + \text{HCl} $$
Industrial-Scale Adaptations
Continuous Flow Synthesis
Patented methods describe tubular reactors for semi-continuous production:
- Amine and chloroformate streams merge at a T-junction.
- Reaction occurs in a 10-meter coil (residence time: 15 minutes).
- In-line liquid-liquid separation isolates the product.
Advantages :
- 30% higher throughput compared to batch processes.
- Reduced solvent use (50% less MEK).
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-chloroethyl)cyclohexylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Benzyl (2-chloroethyl)cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (2-chloroethyl)cyclohexylcarbamate involves its interaction with molecular targets, such as enzymes or receptors. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular pathways and processes, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following compounds share structural or functional similarities with Benzyl (2-chloroethyl)cyclohexylcarbamate:
Physicochemical Properties
- Lipid Solubility: CCNU exhibits high lipid solubility, enabling rapid penetration into the central nervous system (CNS), as evidenced by cerebrospinal fluid concentrations exceeding plasma levels in dogs .
- Chemical Stability : Nitrosoureas like CCNU degrade rapidly in plasma (half-life ~5 minutes), releasing reactive intermediates such as isocyanates and alkylating species . Carbamates generally exhibit greater stability, suggesting slower degradation for the target compound.
- Octanol/Water Distribution: For nitrosoureas, optimal therapeutic activity correlates with higher octanol/water coefficients (log P ~1–2), balancing solubility and membrane permeability . The benzyl group in the target compound may shift log P toward the upper end of this range.
Anticancer Activity
- CCNU : Demonstrates dual mechanisms:
- BCNU : Inhibits DNA nucleotidyltransferase activity via 2-chloroethyl isocyanate intermediates .
Antimicrobial Activity
- Thiopyrimidinones with 2-chloroethyl substituents (e.g., compounds 4a, 5a–c) show potent antibacterial activity against Staphylococcus aureus and Bacillus species . The target compound’s chloroethyl group may confer similar antimicrobial properties.
Metabolic Pathways and Excretion
- CCNU : Rapidly metabolized in vivo, with 40–60% of the cyclohexyl moiety binding to plasma proteins. Excretion occurs primarily via renal routes in rodents and monkeys .
- This compound : The benzyl group may undergo hepatic conjugation (e.g., glucuronidation), while the chloroethyl group could generate reactive alkylating species. Metabolic products might include cyclohexylamine derivatives, analogous to CCNU .
Therapeutic Implications and Challenges
- Advantages Over Nitrosoureas : The carbamate structure may reduce carbamoylating toxicity (a major dose-limiting factor for CCNU) while retaining alkylating efficacy .
- Limitations : Enhanced lipophilicity could increase CNS penetration but also elevate toxicity risks. Stability differences may require adjusted dosing regimens compared to nitrosoureas.
Data Tables
Table 1: Comparative Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for Benzyl (2-chloroethyl)cyclohexylcarbamate, and how can reaction conditions be systematically optimized?
The compound is typically synthesized via carbamate formation between a chloroethylamine derivative and a benzyl chloroformate under alkaline conditions. Key optimization strategies include:
- Continuous flow reactors to enhance yield and purity by improving heat/mass transfer .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve nucleophilic substitution efficiency.
- Temperature control : Maintain 0–5°C during carbamate coupling to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) ensures high purity.
Q. How can researchers characterize the stability of this compound under varying experimental conditions?
Stability studies should focus on:
- Hydrolytic stability : Monitor degradation in aqueous buffers (pH 2–12) via HPLC at 25°C and 40°C. The carbamate group is prone to hydrolysis in acidic/basic media .
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures.
- Light sensitivity : Conduct accelerated photodegradation studies using UV-Vis irradiation (λ = 254 nm) and track changes via NMR or LC-MS.
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- NMR : H and C NMR to verify cyclohexyl, benzyl, and chloroethyl moieties. Key signals: δ 4.5–5.0 ppm (benzyl CH), δ 3.4–3.8 ppm (chloroethyl CH), and cyclohexyl protons (δ 1.0–2.5 ppm) .
- IR : Carbamate C=O stretch (~1700 cm) and N-H bend (~1530 cm^{-1).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
Contradictions may arise due to:
- Conformational flexibility : Use X-ray crystallography or computational modeling (DFT) to identify dominant conformers affecting target binding .
- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to assess rapid degradation in certain biological matrices .
- Off-target effects : Profile selectivity via kinase/GPCR panels or CRISPR-Cas9 screens to identify secondary targets.
Q. What strategies enable enantioselective synthesis of this compound derivatives?
Key methodologies include:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts for asymmetric carbamate formation .
- Iodolactamization : A stepwise approach involving cyclohexene oxide opening with a chloroethylamine, followed by iodolactamization to control stereochemistry .
- Chiral chromatography : Separate enantiomers using Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases.
Q. How can computational modeling guide the design of this compound analogs with improved target affinity?
- Docking studies : Use AutoDock Vina or Schrödinger Glide to predict binding modes to enzymes (e.g., serine hydrolases) .
- QSAR models : Corrogate substituent effects (e.g., chloroethyl chain length) with activity data to optimize logP and H-bonding capacity.
- MD simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to identify critical binding interactions (e.g., π-π stacking with benzyl groups) .
Q. What experimental approaches mitigate batch-to-batch variability in the synthesis of this compound?
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Design of experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent, and catalyst loading.
- Quality control : Enforce strict specifications for starting material purity (≥98% by HPLC) and intermediate characterization (e.g., chloride content via ion chromatography).
Methodological Tables
Q. Table 1. Key Reaction Conditions for Carbamate Formation
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| Solvent | THF/DMF (anhydrous) | Enhances nucleophilicity |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Reaction Time | 12–24 h | Balances completion vs. degradation |
Q. Table 2. Analytical Techniques for Stability Assessment
| Technique | Application | Critical Parameters |
|---|---|---|
| HPLC-UV | Hydrolytic degradation | C18 column, acetonitrile/water gradient |
| TGA/DSC | Thermal decomposition | Heating rate: 10°C/min, N atmosphere |
| LC-MS/MS | Metabolite identification | ESI ionization, CID fragmentation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
